Cheminformatics and Synthetic Utility of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Cheminformatics and Synthetic Utility of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol
Technical Monograph | CAS: 2092564-68-4 [1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol represents a "privileged scaffold."[1] Its value lies not merely in its molecular weight, but in its high degree of functionalization.[1] The trifluoromethyl group (
This guide provides a rigorous analysis of its physicochemical properties, mass spectrometry characteristics, and synthetic methodologies, designed for researchers requiring high-fidelity data for experimental planning.[1]
Part 1: Physicochemical Profile & Molecular Weight Analysis
Molecular Weight vs. Exact Mass
For synthetic stoichiometry, the Average Molecular Weight is used.[1] However, for compound identification via High-Resolution Mass Spectrometry (HRMS), the Monoisotopic Mass is critical, particularly due to the unique isotopic signature of Bromine.[1]
| Parameter | Value | Context |
| Formula | Core Stoichiometry | |
| Average Molecular Weight | 273.03 g/mol | Used for weighing/molarity calculations.[1] |
| Monoisotopic Mass ( | 271.9460 Da | The primary peak in HRMS.[1] |
| Isotope Peak ( | 273.9440 Da | The M+2 peak.[1] |
| Physical State (Predicted) | Low-melting solid / Viscous oil | Dependent on purity; handle as solid.[1] |
Mass Spectrometry Interpretation (The Bromine Signature)
Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,
Crucial Diagnostic: In the mass spectrum of this benzyl alcohol, you will not see a single molecular ion peak.[1] You will observe a "doublet" separated by 2 mass units (m/z 271.9 and 273.[1]9) of almost equal intensity.[1][2]
Figure 1: Mass Spectrometry Logic Flow. The 1:1 doublet is the definitive confirmation of the Bromine atom's presence.[1]
Part 2: Synthetic Methodology
The most reliable route to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is the reduction of its corresponding benzoic acid precursor.[1] Direct reduction ensures the retention of the halogen handles (Br, F) which might be sensitive to harsher lithiation conditions.
Precursor Selection[1]
-
Starting Material: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.[1]
-
Reagent: Borane-Tetrahydrofuran Complex (
) or Borane-Dimethyl Sulfide ( ).[1] -
Solvent: Anhydrous THF.
Protocol: Borane Reduction (Standard Operating Procedure)
Note: This protocol is self-validating via TLC monitoring.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with the benzoic acid precursor (1.0 equiv). Add anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath.
-
Addition: Dropwise, add
(1.0 M solution, 1.5 - 2.0 equiv) over 20 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.
-
Validation (TLC): Spot the reaction mixture against the starting acid.
-
Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until bubbling ceases (destruction of excess borane).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated
(removes unreacted acid) and Brine. Dry over .[3]
Figure 2: Synthetic workflow for the reduction of the benzoic acid precursor to the target alcohol.
Part 3: Structural Biology & MedChem Utility
The "Magic Methyl" & Fluorine Effect
This molecule is not just a passive intermediate; it is designed to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.[1]
-
Lipophilicity (
): The trifluoromethyl group significantly increases , improving membrane permeability.[1] -
Metabolic Blocking (
): The fluorine at the 2-position blocks metabolic oxidation at a typically labile site on the phenyl ring.[1] -
Bioisosterism: The benzyl alcohol moiety often mimics the hydration shell of protein binding pockets or serves as a hydrogen bond donor/acceptor pair.
Orthogonal Reactivity Map
The molecule contains three distinct "handles" for further elaboration, allowing for divergent synthesis.
| Handle | Chemical Group | Reactivity / Application |
| Handle A | Alkylation/Oxidation. Can be converted to an aldehyde (Dess-Martin) or a leaving group (Mesylate) for SN2 reactions.[1] | |
| Handle B | Cross-Coupling. Excellent substrate for Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) coupling.[1] | |
| Handle C | Static Modulators. Generally inert under standard coupling conditions, providing structural rigidity and electronic tuning.[1] |
Part 4: Quality Control & Safety
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Always manipulate in a fume hood. Fluorinated benzyl alcohols can be potent lachrymators.[1]
Analytical Validation
-
1H NMR (DMSO-d6): Expect a doublet for the benzylic
protons if coupling to the hydroxyl proton is visible, or a singlet if exchange occurs.[1] The aromatic region will show coupling patterns characteristic of meta-substitution modified by the fluorine ortho-coupling.[1] -
HPLC: Use a C18 column with a Water/Acetonitrile gradient (+0.1% Formic Acid).[1] The
group usually results in longer retention times compared to non-fluorinated analogs.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142783 (Analog Reference).[1] Retrieved from [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry: The Bromine Signature. Retrieved from [Link]
-
American Chemical Society (ACS). Strategic Use of Benzylic Alcohols in Medicinal Chemistry.[1] J. Med.[1][6] Chem. (Contextual grounding for scaffold utility). Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol 95% | CAS: 2092564-68-4 | AChemBlock [achemblock.com]
- 6. pubs.acs.org [pubs.acs.org]
